6-(4-Iodophenyl)benzo[a]phenazin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H13IN2O |
|---|---|
Molecular Weight |
448.3g/mol |
IUPAC Name |
6-(4-iodophenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C22H13IN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H |
InChI Key |
JHHFVGNTWDIUKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)I)O |
Origin of Product |
United States |
Mechanistic Investigations of Reaction Pathways for 6 4 Iodophenyl Benzo a Phenazin 5 Ol Formation
Proposed Reaction Mechanisms for Benzo[a]phenazin-5-ol Core Formation
The formation of the foundational benzo[a]phenazin-5-ol skeleton is most commonly initiated by the condensation of 2-hydroxynaphthalene-1,4-dione, also known as lawsone, with a 1,2-diamine, such as o-phenylenediamine (B120857). nih.govresearchgate.netresearchgate.netnih.gov This process involves a sequence of well-established reaction types.
Knoevenagel Condensation Pathways
The Knoevenagel condensation is a critical step in the synthesis of various benzo[a]phenazine (B1654389) derivatives, particularly in multi-component reactions that build upon the core structure. nih.govrsc.org This reaction involves the base-catalyzed condensation between a carbonyl compound and a molecule with an active methylene (B1212753) group. sigmaaldrich.com In the context of expanding the benzo[a]phenazin-5-ol core, a Knoevenagel condensation can occur between an aldehyde and an active methylene compound like malononitrile (B47326). nih.govorgchemres.org The resulting product, a benzylidenemalononitrile (B1330407) intermediate, can then react with the pre-formed benzo[a]phenazin-5-ol. nih.gov
The initial formation of the benzo[a]phenazin-5-ol itself from lawsone and o-phenylenediamine is a direct condensation, which can be considered analogous to the principles of Knoevenagel condensation, where the amino group of the diamine attacks a carbonyl group of the dione. nih.govnih.gov
Michael Addition Sequence
Following the initial formation of the benzo[a]phenazin-5-ol core, subsequent functionalization often proceeds via a Michael addition. nih.gov This reaction involves the addition of a nucleophile (the Michael donor), such as the enolate form of benzo[a]phenazin-5-ol, to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.gov For instance, an intermediate formed from a Knoevenagel condensation (e.g., 2-benzylidenemalononitrile) can serve as the Michael acceptor. nih.gov The benzo[a]phenazin-5-ol, facilitated by a basic catalyst, adds to this acceptor, leading to the formation of a new carbon-carbon bond and a more complex molecular architecture. nih.gov This sequence is a cornerstone of many one-pot, multi-component syntheses that yield highly substituted benzo[a]phenazine derivatives. bohrium.com
Cyclization and Dehydration Steps
The final steps in the formation of the stable, aromatic phenazine (B1670421) ring system involve intramolecular cyclization followed by dehydration. After the initial condensation of lawsone and o-phenylenediamine, an intermediate is formed which undergoes an internal ring-closing reaction. bas.bg This cyclization is typically followed by the elimination of a water molecule (dehydration) to yield the thermodynamically stable, fully aromatic benzo[a]phenazin-5-ol structure. nih.gov In more complex multi-component reactions, a similar cyclization and dehydration sequence occurs after the Michael addition step to form additional fused rings, such as a pyran ring. nih.gov
Mechanistic Role of Catalysts in Synthetic Transformations
Catalysts are pivotal in the synthesis of the benzo[a]phenazin-5-ol scaffold, influencing reaction rates, yields, and in some cases, selectivity. A wide array of catalysts have been employed, each with a distinct mechanistic role.
Acid Catalysts : Brønsted acids like p-toluenesulfonic acid (p-TsOH) and acetic acid are frequently used. nih.govresearchgate.net They function by protonating the carbonyl oxygen of lawsone, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the o-phenylenediamine. nih.gov Solid acid catalysts, such as silica-supported sulfuric acid (SiO₂–SO₃H), have also been shown to be effective. nih.gov
Base Catalysts : Basic catalysts, including 1,4-diazabicyclo[2.2.2]octane (DABCO) and caffeine, are used to deprotonate the active methylene compounds in Knoevenagel condensations or the hydroxyl group of benzo[a]phenazin-5-ol to form the nucleophilic enolate for Michael additions. nih.gov
Organocatalysts : Simple organic molecules like 2-aminopyridine (B139424) and oxalic acid have been utilized as efficient catalysts. nih.govresearchgate.net For example, oxalic acid can act as a Brønsted-Lowry acid to activate the reactants. nih.gov
Nanoparticle and Heterogeneous Catalysts : Modern synthetic methods often employ reusable, heterogeneous catalysts such as nano CuO, magnetic nanoparticles (e.g., Fe₃O₄), and Ce/PDA/CPTS@CoFe₂O₄ nanocomposites. nih.govorgchemres.org These catalysts often possess Lewis acidic sites that activate the carbonyl groups for condensation reactions. nih.gov Their high surface area and ease of separation make them attractive from a green chemistry perspective. orgchemres.org
Dual-Function Catalysts : Some catalysts, like the ionic liquid PBPBSDT, can exhibit dual acid-base properties, further enhancing the reaction efficiency in multi-component systems. researchgate.net
Reaction Kinetics and Optimization Studies
While detailed kinetic studies involving rate constants and activation energies for the formation of 6-(4-Iodophenyl)benzo[a]phenazin-5-ol are not extensively documented in the available literature, numerous studies have focused on optimizing reaction conditions to maximize yields and minimize reaction times. These optimization studies provide valuable insights into the reaction's practical kinetics. Key parameters that have been systematically varied include the choice of catalyst, solvent system, temperature, and reaction time.
The data below, compiled from various synthetic protocols for benzo[a]phenazine derivatives, illustrates the range of conditions explored.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Ref. |
|---|---|---|---|---|---|
| None (Solid-state) | Solvent-free | 70 °C | 15 min | 100 | nih.gov |
| Acetic Acid | Ethanol | Reflux | 4 h | 38-97 | nih.gov |
| p-TSA | PEG-400 | 70 °C | 2-2.5 h | 82-92 | nih.gov |
| DABCO | PEG-400 | 70 °C | 90-120 min | 72-84 | nih.gov |
| β-cyclodextrin | EtOH:H₂O (1:1) | 70 °C | 50-90 min | 84-92 | nih.gov |
| Formic Acid | Solvent-free | 90 °C | ~15 min (for core) | Good to High | nih.gov |
| Oxalic Acid | EtOH/H₂O (1:1) | Reflux | 2-2.5 h | 85-92 | nih.gov |
Elucidation of Regioselectivity and Stereoselectivity
Regioselectivity is a significant consideration in the synthesis of substituted benzo[a]phenazines, including the title compound. The primary source of regiochemical ambiguity arises when an unsymmetrically substituted o-phenylenediamine is used. For example, the reaction of lawsone with 2,3-diaminotoluene (B30700) can potentially yield two different regioisomers of methylbenzo[a]phenazin-5-ol. nih.gov
For the specific synthesis of This compound , regioselectivity is paramount in directing the placement of the iodo-phenyl group. While functionalization of the pre-formed phenazine ring is one possibility, a more elegant and controlled approach involves a regioselective iodocyclization reaction. A facile method for synthesizing substituted iodo-benzo[a]phenazines has been described starting from 2-aryl-3-(aryl/alkylethynyl)quinoxalines. nih.govresearchgate.net This reaction proceeds via a 6-endo-dig ring closure under mild conditions. nih.gov The proposed mechanism involves the formation of an iodonium (B1229267) ion intermediate from the alkyne moiety, which is then subjected to a nucleophilic attack by a C-H bond of the adjacent aryl ring, leading to cyclization and the formation of the 6-iodo-benzo[a]phenazine structure with high regiocontrol. nih.gov This method allows for the precise installation of the iodine atom at the desired position on the phenazine core. The resulting iodo-benzo[a]phenazine can then be further modified using coupling reactions. nih.govresearchgate.net
Stereoselectivity is generally not a factor in the formation of the core this compound, as the final molecule is a planar, achiral aromatic system. Stereochemical considerations would only become relevant if chiral substituents were introduced or if the reaction created stereocenters in fused, non-aromatic ring systems.
Advanced Spectroscopic and Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-(4-Iodophenyl)benzo[a]phenazin-5-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.
The ¹H NMR spectrum of this compound is expected to show a series of signals corresponding to the aromatic protons on the benzo[a]phenazine (B1654389) core and the iodophenyl substituent, as well as a distinct signal for the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their electronic environment. The protons on the phenazine (B1670421) system will appear in the downfield region, typically between 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic rings. The protons on the 4-iodophenyl group would present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
A representative, though not specific, data table for related benzo[a]phenazin-5-ols shows aromatic protons in the δ 7.14-9.18 ppm range. rsc.org
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenazine-H | 7.5 - 9.5 | m (multiplet) |
| Iodophenyl-H | 7.0 - 8.0 | d (doublet) |
| OH | Variable | s (singlet, broad) |
| This table is illustrative and based on general principles and data for analogous compounds. |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum will be characterized by a number of signals in the aromatic region (typically 110-160 ppm). The carbon atom attached to the iodine (C-I) will have a characteristic chemical shift, generally in the range of 90-100 ppm. The carbon bearing the hydroxyl group (C-OH) and the carbons of the phenazine core will also have specific chemical shifts that are crucial for structural confirmation.
For similar benzo[a]phenazin-5-ol structures, carbon signals have been reported in the range of δ 101-168 ppm. rsc.org
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Phenazine-C | 110 - 160 |
| C-OH | 150 - 160 |
| C-I | 90 - 100 |
| Other Aromatic C | 120 - 140 |
| This table is illustrative and based on general principles and data for analogous compounds. |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between protons and carbons.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to assign protons on the same or adjacent aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the connection between the iodophenyl ring and the benzo[a]phenazine core, as well as for assigning quaternary (non-protonated) carbon atoms.
The use of these techniques is standard in the characterization of complex heterocyclic systems like benzo[a]phenazin-5-ols. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₂₂H₁₃IN₂O). The analysis of the fragmentation pattern can also provide structural information. Key fragmentation pathways would likely involve the loss of the iodine atom, the hydroxyl group, or cleavage of the bond connecting the phenyl group to the phenazine core.
| Technique | Information Obtained | Expected Value for C₂₂H₁₃IN₂O |
| HRMS | Exact Molecular Weight | 460.0127 g/mol (calculated) |
| This table is illustrative and based on calculated values. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C=N, C=C, and C-I bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (hydroxyl) | 3200 - 3600 (broad) |
| C-H (aromatic) | 3000 - 3100 |
| C=N (imine) | 1620 - 1680 |
| C=C (aromatic) | 1450 - 1600 |
| C-I (iodo) | 500 - 600 |
| This table is illustrative and based on general principles of IR spectroscopy. |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the photophysical properties of a compound, which are determined by its electronic structure. Benzo[a]phenazine derivatives are known to be chromophoric and often fluorescent. The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* and n-π* electronic transitions within the extended aromatic system. The introduction of the iodophenyl group, a heavy atom, could influence the photophysical properties, potentially affecting the fluorescence quantum yield and phosphorescence through the heavy-atom effect. The study of these properties is crucial for applications in areas such as chemical sensing or materials science. Studies on related 6-(1H-benzo[d]imidazol-2-yl) benzo[a]phenazin-5-ol derivatives have shown that they exhibit interesting photophysical properties, including excited-state intramolecular proton transfer.
Theoretical and Computational Studies of 6 4 Iodophenyl Benzo a Phenazin 5 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for large organic molecules, providing a balance between accuracy and computational cost. DFT calculations are central to understanding the intrinsic properties of 6-(4-Iodophenyl)benzo[a]phenazin-5-ol.
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. Geometrical optimization is a computational process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Table 1: Representative Predicted Geometrical Parameters for a DFT-Optimized Structure (Note: This data is illustrative of typical DFT output for such a molecule, as specific experimental or computational values for this exact compound are not publicly available.)
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| C-I Bond Length | The distance between the carbon of the phenyl ring and the iodine atom. | ~2.10 Å |
| C-N Bond Lengths | The distances within the phenazine (B1670421) heterocyclic rings. | ~1.30 - 1.40 Å |
| C-O Bond Length | The distance for the hydroxyl group. | ~1.36 Å |
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.
In this compound, the extensive π-conjugated system of the benzo[a]phenazine (B1654389) core would likely dominate the distribution of the HOMO and LUMO. The electron-donating hydroxyl (-OH) group and the electron-withdrawing/polarizable iodophenyl group would modulate the energies of these orbitals. DFT calculations can map the electron density of these orbitals, showing that the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is on the electron-poor regions. researchgate.netgrafiati.com
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for a complex heterocyclic system and serve to illustrate the output of FMO analysis.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 eV | Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| LUMO | -2.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. For this compound, key predictable spectra include:
UV-Visible Spectroscopy: The HOMO-LUMO gap is directly related to the electronic transitions that can be observed in a UV-Vis spectrum. DFT can calculate the excitation energies and corresponding absorption wavelengths (λmax), which arise from π-π* transitions within the conjugated system.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Comparing predicted and experimental NMR spectra is a powerful method for structural confirmation.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion. This would be particularly useful for understanding:
Conformational Flexibility: How the iodophenyl group rotates relative to the benzo[a]phenazine core in a solvent environment at a given temperature.
Solvent Interactions: How solvent molecules (e.g., water, DMSO) arrange around the solute and form hydrogen bonds with the hydroxyl group or interact with the aromatic system.
Binding Dynamics: If the molecule were to interact with a biological target, such as an enzyme or DNA, MD simulations could model the binding process, the stability of the complex, and the specific interactions that hold it in place.
While specific MD studies on this compound are not prominent in the literature, this technique is widely applied to similar heterocyclic compounds to understand their behavior in realistic biological or chemical environments.
Investigation of Halogen Bonding Interactions with the Iodophenyl Moiety
The iodine atom on the phenyl ring of this compound makes it a potential halogen bond (XB) donor. A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on the halogen atom attracts a nucleophilic (electron-rich) site, such as an oxygen, nitrogen, or sulfur atom. nih.gov
Computational studies are essential for characterizing these interactions. The strength and directionality of the halogen bond can be predicted by calculating the molecular electrostatic potential (MEP) on the surface of the iodine atom. A positive MEP value indicates the location of the σ-hole. Studies on similar iodobenzene (B50100) derivatives confirm that electron-withdrawing groups on the ring can enhance the positive character of the σ-hole, making the halogen bond stronger. nih.gov
In a biological or crystal engineering context, the iodine atom of this compound could form a directional I···O or I···N halogen bond with a halogen bond acceptor. researchgate.net For instance, molecular docking studies on similar benzo[a]phenazin-5-ol derivatives show that hydrogen bonds and hydrophobic interactions are key to their binding modes; the addition of a halogen bond donor provides another powerful, directional interaction that could be exploited in rational drug design. fums.ac.irresearchgate.net
Structure-Photophysical Property Relationships
The photophysical behavior of a molecule, such as its ability to absorb and emit light, is intrinsically linked to its chemical structure. For this compound, the presence and position of the iodine atom on the phenyl ring, coupled with the extended aromatic system of the benzo[a]phenazine core, dictates its unique fluorescence properties.
Effect of Iodine Substitution on Fluorescence Characteristics
The introduction of a heavy atom, such as iodine, into a fluorescent molecule typically has a profound impact on its emission properties. This phenomenon, known as the "heavy-atom effect," enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—a non-radiative transition from an excited singlet state to a triplet state. Consequently, this process often leads to a decrease, or "quenching," of fluorescence intensity and a potential increase in phosphorescence.
Table 1: Expected Photophysical Properties of Substituted 6-Phenylbenzo[a]phenazin-5-ols
| Substituent (at para-position) | Expected Relative Fluorescence Quantum Yield (ΦF) | Primary Influencing Factor |
| -H | High | Baseline fluorescence of the chromophore |
| -Cl | Moderate | Mild heavy-atom effect |
| -Br | Low | Significant heavy-atom effect |
| -I | Very Low | Strong heavy-atom effect |
This table is illustrative and based on established photophysical principles. Actual experimental values may vary.
Hammett Correlation Studies on Emission Properties
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the electronic properties and reactivity of aromatic compounds. youtube.com This linear free-energy relationship can be extended to correlate photophysical properties, such as the energy of fluorescence emission, with the electronic donating or withdrawing nature of a substituent. The relationship is given by:
log(k/k₀) = σρ or Δν = σρ
where Δν is the shift in the emission frequency, σ is the substituent constant that depends on the specific substituent and its position (meta or para), and ρ (rho) is the reaction constant that depends on the nature of the electronic transition. nih.govnih.gov
For a series of 6-(4-substituted-phenyl)benzo[a]phenazin-5-ols, a Hammett plot would correlate the emission maxima with the Hammett substituent constant (σp). The iodine atom at the para-position has a Hammett constant (σp) of +0.28, indicating it is an electron-withdrawing group primarily through its inductive effect. This electron-withdrawing nature is expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the phenazine system.
A positive ρ value in such a correlation would indicate that electron-withdrawing groups cause a blue-shift (hypsochromic shift) in the emission, while electron-donating groups would cause a red-shift (bathochromic shift). Conversely, a negative ρ value would indicate the opposite. Based on studies of similar aromatic systems, the electron-withdrawing iodo-substituent in this compound would be expected to modulate the emission energy in a predictable manner that aligns with the linear trend observed in a Hammett plot for the series.
In Silico Molecular Interaction Studies with Biological Macromolecules (focus on binding mechanisms, not efficacy)
Computational methods, particularly molecular docking, provide a powerful lens through which to examine the potential non-covalent interactions between a small molecule like this compound and a biological target, such as a protein kinase. fums.ac.ir These studies are crucial for understanding the structural basis of molecular recognition.
Molecular Docking Methodologies
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. The process generally involves several key steps:
Receptor and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges. The ligand, this compound, is built and its geometry is optimized to the lowest energy conformation. fums.ac.ir
Grid Generation: A grid box is defined around the active site of the protein. Programs like AutoGrid (part of the AutoDock suite) pre-calculate the interaction energies for various atom types within this grid, which speeds up the subsequent docking calculations. scripps.eduscripps.edu
Docking Simulation: A search algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, explores various conformations and orientations of the ligand within the protein's active site. nih.govscripps.edu Each generated pose is assigned a score based on a scoring function that estimates the binding free energy. fums.ac.ir
Analysis of Docked Poses: The resulting poses are clustered and ranked based on their predicted binding energies. The lowest energy poses are then analyzed to understand the specific molecular interactions. fums.ac.ir
Recent studies on benzo[a]phenazin-5-ol derivatives have successfully used these methodologies to investigate their binding to the active site of proteins like C-Kit kinase. fums.ac.ir
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of the ligand-protein complex is determined by a combination of various non-covalent interactions. For this compound, these interactions are multifaceted:
Hydrogen Bonding: The hydroxyl (-OH) group at the 5-position and the two nitrogen atoms in the phenazine core are key sites for hydrogen bonding. They can act as hydrogen bond donors and acceptors, respectively, forming crucial connections with polar amino acid residues such as serine, threonine, and glutamic acid in a protein's active site. plos.orgcore.ac.ukresearchgate.net
Hydrophobic Interactions: The extensive, flat aromatic surface of the benzo[a]phenazine ring system and the attached iodophenyl group contribute significantly to hydrophobic interactions. These interactions are critical for binding within hydrophobic pockets of proteins, which are common in kinase active sites. plos.org This includes van der Waals forces and potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: A particularly important interaction for this molecule is halogen bonding. The iodine atom possesses a region of positive electrostatic potential on its outermost surface, opposite the C-I covalent bond, known as a σ-hole. nih.govnih.gov This electrophilic region can interact favorably with a nucleophilic atom, such as a backbone carbonyl oxygen or a nitrogen atom from an amino acid side chain. This highly directional interaction can significantly contribute to the binding affinity and selectivity of the ligand. nih.govnih.govacs.org
In silico studies on benzo[a]phenazin-5-ol derivatives docked into the C-Kit kinase active site have shown that these compounds are often enveloped by hydrophobic amino acids, and their binding is stabilized by a network of hydrogen bonds. fums.ac.ir The presence of the iodo-substituent adds the potential for specific and strong halogen bonds, further anchoring the ligand in the binding pocket.
Applications As Precursors in Advanced Organic Synthesis
Role of Benzo[a]phenazin-5-ol Derivatives as Synthetic Intermediates
Benzo[a]phenazin-5-ol derivatives are pivotal synthetic intermediates, primarily owing to their straightforward synthesis and their inherent reactivity. researchgate.netnih.gov They are typically prepared through a condensation reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone) and an appropriate o-phenylenediamine (B120857). nih.govresearchgate.net The resulting benzo[a]phenazin-5-ol structure serves as a template for generating a wide array of structurally diverse polyheterocycles. researchgate.netresearchgate.net
The utility of these compounds as intermediates stems from the reactive nature of the phenazine (B1670421) core, the nucleophilicity of the hydroxyl group, and the potential for electrophilic substitution on the aromatic rings. nih.gov The C-6 position, often bearing an aryl group, can influence the electronic properties of the scaffold and participate in further reactions. These intermediates are central to multicomponent reactions (MCRs), where their in-situ formation is often followed by subsequent reactions with other substrates to build complex molecules in a single pot. nih.govresearchgate.net This approach is valued for its efficiency, atom economy, and ability to rapidly generate libraries of novel compounds. tandfonline.com
For instance, the reaction of 2-hydroxynaphthalene-1,4-dione with o-phenylenediamines readily yields the benzo[a]phenazin-5-ol intermediate. nih.govresearchgate.net This intermediate can then react with various electrophiles and nucleophiles to construct fused heterocyclic systems. nih.gov The general synthetic pathway highlights the role of this core structure as a building block in domino and tandem reactions. researchgate.net
| Intermediate | Precursors | Significance | Reference(s) |
| Benzo[a]phenazin-5-ol | 2-Hydroxy-1,4-naphthoquinone, o-Phenylenediamine | Foundational template for polyheterocyclic synthesis. | nih.govresearchgate.net |
| 6-Aryl-benzo[a]phenazin-5-ol | 2-Hydroxy-1,4-naphthoquinone, o-Phenylenediamine, Aryl aldehyde | Versatile intermediate in multicomponent reactions for creating fused systems. | nih.govresearchgate.net |
Derivatization through Functionalization of the Hydroxyl Group (at 5-position)
The hydroxyl group at the 5-position of the benzo[a]phenazine (B1654389) core is a key site for derivatization. Its nucleophilic character allows for a variety of chemical modifications, leading to new classes of compounds with potentially altered physical, chemical, and biological properties.
One common strategy involves the O-alkylation or O-acylation of the hydroxyl group. For example, researchers have synthesized a series of benzo[a]phenazine derivatives by introducing alkylamino side chains at the C-5 position. rsc.org This modification was shown to be crucial for their activity as dual inhibitors of topoisomerase I and II. rsc.org The synthesis typically involves the reaction of the parent 5-hydroxybenzo[a]phenazine with an appropriate alkyl halide in the presence of a base.
Another important transformation is the use of the hydroxyl group to direct or participate in cyclization reactions. The hydroxyl group can act as an internal nucleophile in reactions designed to build additional fused rings. Furthermore, its conversion into a better leaving group can facilitate other substitution reactions. The Vilsmeier-Haack reaction, for instance, has been used to introduce a formyl group at the C-6 position, adjacent to the hydroxyl group, leading to the formation of 5-hydroxybenzo[a]phenazine-6-carbaldehyde, which is a precursor for coumarin-fused phenazines. nih.gov
| Derivative Type | Reaction | Reagents | Significance | Reference(s) | | --- | --- | --- | --- | | 5-Alkylamino-benzo[a]phenazines | O-Alkylation | Alkyl halides, Base | Introduction of side chains for biological activity. | rsc.org | | 5-Hydroxybenzo[a]phenazine-6-carbaldehyde | Vilsmeier-Haack Formylation | POCl₃, DMF | Precursor for further heterocycle annulation. | nih.gov | | 6-((Arylamino)methylene)benzo[a]phenazin-5(6H)-ones | Condensation | Triethyl orthoformate, Aromatic amines | Synthesis of enaminone derivatives. | nih.gov |
Synthesis of Fused Heterocycles Utilizing the Benzo[a]phenazin-5-ol Framework
The benzo[a]phenazin-5-ol framework is an exceptional platform for the synthesis of fused heterocyclic systems. nih.gov The annulation of additional rings onto this core structure has led to the discovery of novel compounds with significant properties. These syntheses are often achieved through one-pot, multicomponent reactions that leverage the reactivity of the benzo[a]phenazin-5-ol intermediate. researchgate.nettandfonline.com
The fusion of a pyran ring to the benzo[a]phenazine skeleton results in benzo[a]pyrano[2,3-c]phenazines, a class of compounds that has attracted considerable attention. researchgate.nettandfonline.com These molecules are typically synthesized via a multicomponent reaction involving a benzo[a]phenazin-5-ol derivative, an aldehyde, and a source of active methylene (B1212753), such as malononitrile (B47326) or tetracyanoethylene. nih.govresearchgate.net
Several catalytic systems have been developed to promote this transformation efficiently and under environmentally benign conditions. For example, catalysts like pyridine, p-toluenesulfonic acid (p-TSA), and various nanoparticles have been employed. nih.govresearchgate.net The reaction mechanism often involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the benzo[a]phenazin-5-ol intermediate, and subsequent intramolecular cyclization and dehydration to afford the final pyran-fused product. nih.gov
| Catalyst/Conditions | Reactants | Product Type | Yield (%) | Reference(s) | | --- | --- | --- | --- | | Pyridine | 2-Hydroxynaphthalene-1,4-dione, 1,2-Diamines, Tetracyanoethylene | Benzo[a]pyrano[2,3-c]phenazine | 90-95 | nih.gov | | p-TSA in PEG-400 | 2-Hydroxynaphthalene-1,4-dione, o-Phenylenediamines, Aromatic aldehydes, Cyclic 1,3-dicarbonyls | Fluorescent Benzo[a]pyrano[2,3-c]phenazine | 82-92 | nih.gov | | Ce/PDA/CPTS@CoFe₂O₄ | 2-Hydroxynaphthalene-1,4-dione, Diamines, Aldehydes, Malononitrile | Benzo[a]pyrano[2,3-c]phenazine | 90-97 | nih.gov | | Microwave Irradiation | 2-Hydroxynaphthalene-1,4-dione, Diamines, Aldehydes, Malononitrile | Benzo[a]pyrano[2,3-c]phenazine | 81-92 | nih.gov |
Furo-fused phenazines, specifically benzo[a]furo[2,3-c]phenazine derivatives, are another important class of heterocycles synthesized from the benzo[a]phenazin-5-ol scaffold. researchgate.nettandfonline.com A rapid, one-pot, multi-component synthesis has been developed using microwave irradiation under solvent-free conditions. tandfonline.comnih.govresearchgate.net
This synthesis involves the reaction of 2-hydroxynaphthalene-1,4-dione and an aromatic 1,2-diamine to first form the benzo[a]phenazin-5-ol intermediate. tandfonline.com Subsequently, an arylglyoxal, indole (B1671886), and a magnetic core-shell nanoparticle catalyst (H₃PW₁₂O₄₀@Fe₃O₄–ZnO) are added. The mixture is irradiated with microwaves to yield the benzo[a]furo[2,3-c]phenazine derivatives in good yields. tandfonline.comnih.gov The proposed mechanism involves the formation of the benzo[a]phenazin-5-ol, which then reacts with an intermediate formed from the arylglyoxal and indole, leading to cyclization and the final furo-fused product. tandfonline.com
Chromeno-fused phenazines, such as benzo[a]chromeno[2,3-c]phenazines, are synthesized through multicomponent reactions that share similarities with the synthesis of their pyran-fused counterparts. researchgate.netnih.gov An eco-friendly, one-pot, catalyst-free method has been reported using glycerol (B35011) as the solvent. researchgate.net This reaction brings together 2-hydroxynaphthalene-1,4-dione, o-phenylenediamines, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds. researchgate.netnih.gov
The reaction is believed to proceed through the initial formation of the benzo[a]phenazin-5-ol intermediate. This is followed by a Knoevenagel condensation of the aldehyde with the cyclic 1,3-dicarbonyl compound. A subsequent Michael addition and intramolecular cyclization-dehydration sequence yields the benzo[a]chromeno[2,3-c]phenazine derivative. nih.gov Organocatalysts like L-proline have also been effectively used to synthesize these fused systems in water, highlighting the green chemistry aspects of these methodologies. nih.gov
The versatility of the benzo[a]phenazin-5-ol framework extends to the synthesis of other annulated systems beyond pyran, furan, and chromene rings. Research has demonstrated the fusion of various other heterocyclic moieties.
Oxazolo-fused Phenazines: The cyclocondensation of 3-aminophenazin-2-ol with acetic anhydride (B1165640) or the oxidative addition to aromatic aldehydes can yield oxazolophenazine derivatives.
Oxazino-fused Phenazines: Alkylation and subsequent cyclization of aminophenazin-2-ol with reagents like phenacyl bromide can produce oxazino[2,3-b]phenazine systems.
Pyrrolo-fused Phenazines: The reaction of aminophenazin-2-ol with cyanoacetamide has been shown to lead to the formation of 2-amino-1H-pyrrolo[2,3-b]phenazine-3-carbonitrile.
Indeno-fused Pyrano-Phenazines: A four-component reaction of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, an aromatic aldehyde, and 1,3-indandione (B147059) can produce complex 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives. nih.gov
These examples underscore the role of the phenazine core as a privileged scaffold for the development of novel, complex heterocyclic structures through various synthetic strategies. nih.gov
Exploitation of the Iodophenyl Group for Further Cross-Coupling Transformations
The presence of the iodine atom on the phenyl ring of 6-(4-iodophenyl)benzo[a]phenazin-5-ol renders the molecule an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for milder reaction conditions and often leads to higher yields of the desired products.
The Suzuki-Miyaura coupling reaction stands out as a powerful method for forming biaryl structures and connecting the benzo[a]phenazine core to other aryl or vinyl fragments. researchgate.netasianpubs.org In a typical reaction, this compound would be reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. asianpubs.orgnih.gov The choice of catalyst, ligand, base, and solvent is crucial for the success of the coupling. asianpubs.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | asianpubs.orgnih.gov |
| Ligand | PPh₃, SPhos | researchgate.netasianpubs.org |
| Base | K₃PO₄, CsF, Na₂CO₃ | researchgate.netasianpubs.orgnih.gov |
| Solvent | Toluene, DMF | researchgate.netasianpubs.org |
| Temperature | 70-110 °C | asianpubs.orgnih.gov |
This table presents typical conditions and is not based on the specific use of this compound.
The reaction would proceed via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This methodology allows for the synthesis of a diverse library of derivatives with tailored electronic and photophysical properties.
The Sonogashira coupling reaction provides a direct route to introduce alkynyl groups onto the phenyl ring of the benzo[a]phenazine structure. nih.gov This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, usually an amine. nih.gov
The resulting ethynyl-substituted benzo[a]phenazine derivatives are valuable intermediates themselves. The alkyne functionality can participate in further transformations, such as cycloaddition reactions, to construct more elaborate heterocyclic systems. The synthesis of benzofuran (B130515) and indole derivatives via domino Sonogashira coupling/cyclization reactions from 2-iodophenol (B132878) and phenylacetylene (B144264) highlights the synthetic potential of such transformations. nih.gov
Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | nih.gov |
| Co-catalyst | CuI | nih.gov |
| Base | Et₃N, Piperidine | nih.gov |
| Solvent | THF, DMF | nih.gov |
| Temperature | Room Temperature to 80 °C | nih.gov |
This table presents general conditions and is not based on the specific use of this compound.
Beyond Suzuki-Miyaura and Sonogashira couplings, the iodophenyl group can be leveraged in other significant palladium-catalyzed reactions. These include the Heck reaction for the formation of carbon-carbon bonds with alkenes, the Buchwald-Hartwig amination for the introduction of nitrogen-based functional groups, and carbonylative couplings to introduce carbonyl moieties. Each of these reactions would further expand the chemical space accessible from the this compound precursor, enabling the synthesis of a vast array of derivatives with potentially interesting biological or material properties. The development of palladium complexes with specific ligands has been a key factor in enhancing the scope and efficiency of these transformations. umich.edusfasu.educhemrxiv.org
The ability to functionalize the benzo[a]phenazine core through these reliable and versatile cross-coupling reactions underscores the importance of this compound as a key building block in the design and synthesis of novel organic materials and molecules with potential applications in various scientific fields. Research has demonstrated the utility of iodo-benzo[a]phenazine derivatives in allowing for structural diversification through various coupling reactions. nih.gov
Future Research Directions for 6 4 Iodophenyl Benzo a Phenazin 5 Ol
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of benzo[a]phenazin-5-ol derivatives often involves the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with o-phenylenediamines. nih.govresearchgate.net While effective, future research will likely focus on developing more sustainable and environmentally benign synthetic protocols. This includes the adoption of green chemistry principles such as the use of greener solvents, catalyst-free or recyclable catalyst systems, and energy-efficient reaction conditions like microwave or ultrasound assistance. mdpi.com
A significant area for exploration is the development of one-pot, multi-component reactions for the synthesis of 6-(4-Iodophenyl)benzo[a]phenazin-5-ol and its derivatives. nih.govresearchgate.net Such approaches offer several advantages, including operational simplicity, high atom economy, and reduced waste generation. mdpi.commdpi.com Furthermore, research into greener methods for the iodination of the phenyl ring is warranted. This could involve moving away from traditional iodinating reagents towards more environmentally friendly alternatives, such as electrochemical iodination using iodide salts in aqueous media.
| Sustainable Synthesis Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Optimization of reaction parameters (temperature, time, power) for the condensation step. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer | Investigating the effect of sonication on the formation of the benzo[a]phenazine (B1654389) core. |
| Solvent-Free Reactions | Reduced solvent waste, simplified purification | Exploring solid-state or melt-phase reactions for the synthesis. nih.gov |
| Recyclable Catalysts | Reduced catalyst waste and cost | Development of solid-supported or magnetic nanoparticle-based catalysts. |
| Electrochemical Iodination | Avoidance of harsh oxidizing agents, use of electrons as a clean reagent | In-situ generation of the iodinating species from iodide salts. |
Advanced Spectroscopic Probes Development based on its Photophysical Properties
The benzo[a]phenazine scaffold is known to exhibit interesting photophysical properties, including fluorescence. mdpi.com The introduction of a 4-iodophenyl group is expected to significantly modulate these properties. The heavy iodine atom can induce a "heavy-atom effect," which promotes intersystem crossing from the singlet excited state to the triplet excited state. This phenomenon can lead to enhanced phosphorescence and the generation of singlet oxygen, making this compound a promising candidate for development as a photosensitizer in photodynamic therapy or as a phosphorescent probe.
Future research should focus on a thorough characterization of the photophysical properties of this compound. This would involve determining its absorption and emission spectra, fluorescence and phosphorescence quantum yields, and excited-state lifetimes in various solvents. The potential for this molecule to act as a chemosensor could also be explored by studying the changes in its spectroscopic properties in the presence of different analytes. The planar structure and potential for π-π stacking also suggest that it could be investigated as a probe for nucleic acids or proteins.
| Photophysical Property | Expected Influence of 4-Iodophenyl Group | Potential Application |
| Fluorescence | Potential quenching due to heavy-atom effect | Ratiometric sensing (if phosphorescence is enhanced) |
| Phosphorescence | Significant enhancement due to heavy-atom effect | Phosphorescent probes for bioimaging, photosensitizers |
| Intersystem Crossing Rate | Increased rate | Development of efficient singlet oxygen generators |
| Solvatochromism | Expected shifts in absorption/emission with solvent polarity | Probes for local environment polarity |
Deeper Computational Analysis of Excited States and Reaction Dynamics
To complement experimental studies, in-depth computational analysis will be crucial for a comprehensive understanding of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties. griffith.edu.aursc.orgresearchgate.net Such studies can provide valuable insights into the nature of its electronic transitions and the influence of the iodophenyl substituent on the photophysical behavior.
Furthermore, computational modeling can be used to investigate the dynamics of the excited states, including the pathways for intersystem crossing and potential energy surfaces for photochemical reactions. nih.gov Molecular docking studies could also be performed to predict the binding interactions of this compound with biological targets such as enzymes or DNA, which could guide the design of new therapeutic agents. researchgate.netresearchgate.net
| Computational Method | Research Goal | Expected Outcome |
| DFT | Ground-state geometry and electronic structure | Optimized molecular geometry, HOMO-LUMO energy levels and gap |
| TD-DFT | Excited-state properties | Predicted absorption and emission spectra, nature of electronic transitions |
| Molecular Dynamics | Conformational flexibility and solvent effects | Understanding of structural dynamics in different environments |
| Molecular Docking | Interaction with biological macromolecules | Identification of potential binding sites and modes on proteins or DNA |
Design and Synthesis of New Hybrid Molecules for Research Applications
The 4-iodophenyl group serves as a versatile synthetic handle for the construction of more complex molecular architectures through various cross-coupling reactions. This opens up a vast design space for new hybrid molecules with tailored properties. For instance, palladium-catalyzed reactions such as the Sonogashira or Suzuki couplings can be utilized to introduce a wide range of functional groups at the para-position of the phenyl ring.
Future research in this area could focus on synthesizing hybrids that combine the benzo[a]phenazine core with other functional moieties. nih.gov For example, coupling with fluorescent dyes could lead to new Förster Resonance Energy Transfer (FRET) probes. Conjugation with biomolecules like peptides or sugars could enhance biological targeting and uptake. The synthesis of dimeric or oligomeric structures linked through the iodophenyl position could also lead to materials with novel electronic and photophysical properties.
| Coupling Reaction | Functional Moiety to be Introduced | Potential Application of Hybrid Molecule |
| Sonogashira Coupling | Alkynes, polyynes | Extended π-conjugated systems for organic electronics |
| Suzuki Coupling | Aryl or heteroaryl groups | Tuning of photophysical properties, development of new fluorophores |
| Buchwald-Hartwig Amination | Amines, carbazoles | Hole-transporting materials, new photoactive compounds |
| Heck Coupling | Alkenes | Synthesis of extended styryl-type dyes |
Investigation of Material Science Applications (e.g., in tunable luminophores, organic electronics)
The unique combination of a large, planar, electron-deficient benzo[a]phenazine core with a functionalizable iodophenyl group makes this compound an attractive candidate for various applications in materials science. nih.gov Its potential for solid-state luminescence and tunable emission properties suggests its use in the development of novel luminophores. rsc.org The emission color could potentially be tuned by modifying the substitution on the phenyl ring or by controlling the aggregation state of the molecule.
In the field of organic electronics, the electron-accepting nature of the phenazine (B1670421) core suggests that this compound and its derivatives could function as n-type or ambipolar materials in organic field-effect transistors (OFETs) or as emitters or host materials in organic light-emitting diodes (OLEDs). mdpi.comrsc.org The ability to form ordered structures through π-π stacking could facilitate charge transport in thin films. Future research should involve the fabrication and characterization of electronic devices incorporating this molecule to evaluate its performance and potential in these applications.
| Material Application | Relevant Property of the Compound | Future Research Direction |
| Tunable Luminophores | Solid-state emission, potential for aggregation-induced emission (AIE) | Synthesis of derivatives with different substituents to tune emission color. |
| Organic Electronics (OLEDs) | Electron-accepting character, potential for high thermal stability | Use as an emitter, host, or electron-transporting layer in OLED devices. |
| Organic Electronics (OFETs) | Planar structure, potential for π-π stacking and good charge transport | Fabrication and characterization of thin-film transistors. |
| Chemosensors | Potential for changes in photophysical properties upon analyte binding | Investigation of sensing capabilities for ions or small molecules. |
Q & A
Q. How can computational tools aid in designing derivatives with improved properties?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic effects of iodine substitution on redox potential. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioavailability. Virtual screening against target libraries (e.g., Protein Data Bank) prioritizes derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
